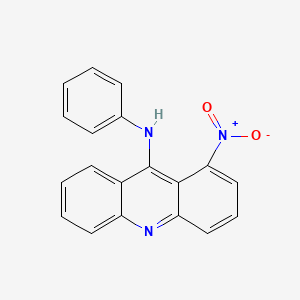

1-Nitro-N-phenylacridin-9-amine

Description

Historical Context and Evolution of Acridine (B1665455) Research

The journey of acridine research began in 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. rsc.org A pivotal moment in its history was the discovery of the antimicrobial properties of acridine derivatives by Ehrlich and Benda in 1917. This led to the clinical use of these compounds, such as proflavine, as antibacterial agents starting in the same year.

During World War II, acridine-based drugs, notably mepacrine (quinacrine), played a crucial role as antimalarial agents. inventi.in However, the advent of penicillin and other antibiotics subsequently led to a decline in the use of acridines for systemic antibacterial therapy. Despite this, research into the diverse applications of the acridine scaffold has continued to evolve, driven by its unique chemical properties.

Several methods for the synthesis of the acridine nucleus have been developed over the years, including the Bernthsen, Ullmann, and Friedländer syntheses, which have enabled the creation of a vast library of derivatives. inventi.inresearchgate.net

Significance of the Acridine Scaffold in Chemical Biology and Medicinal Chemistry

The significance of the acridine scaffold in chemical biology and medicinal chemistry is largely attributed to its planar aromatic structure, which allows it to intercalate between the base pairs of DNA. jetir.org This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for its anticancer activity. jetir.org Consequently, numerous acridine derivatives have been investigated as potential antitumor agents. researchgate.net

Beyond its anticancer potential, the acridine framework has been the basis for the development of a wide array of therapeutic agents, including:

Antimicrobial agents researchgate.netjetir.org

Antiparasitic agents inventi.injetir.org

Antiviral agents jetir.org

Anti-inflammatory agents jetir.org

Furthermore, the inherent fluorescence of many acridine derivatives makes them valuable tools in chemical biology as probes for studying cellular processes. inventi.in The versatility of the acridine scaffold allows for chemical modifications at various positions, which can modulate its biological activity and target specificity. jetir.org

Defining the Research Focus: 1-Nitro-N-phenylacridin-9-amine within Acridine Chemistry

This article focuses specifically on the chemical compound This compound . This molecule is a derivative of the N-phenylacridin-9-amine (9-anilinoacridine) scaffold, which is known for its cytotoxic properties. inventi.in The addition of a nitro group at the 1-position of the acridine ring is a key structural feature. The biological activity of 1-nitroacridine derivatives is thought to be dependent on their ability to covalently bind to DNA, an activity that may be more significant than their intercalating ability. ijddr.in

The combination of the 9-anilinoacridine (B1211779) core, known for its DNA-intercalating properties, with a 1-nitro group, which can enhance DNA binding and potentially introduce new mechanisms of action, makes this compound a compound of significant interest in the ongoing search for novel therapeutic agents.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 40239-67-6 | bldpharm.com |

| Molecular Formula | C₁₉H₁₃N₃O₂ | bldpharm.com |

| Molecular Weight | 315.33 g/mol | bldpharm.com |

| Synonyms | 9-(Phenylamino)-1-nitroacridine |

Overview of Research Trajectories and Current Landscape for this compound Studies

Research into nitroacridine (B3051088) derivatives continues to be an active area, particularly in the context of developing novel anticancer drugs. Studies have shown that nitroacridine compounds can induce apoptosis and inhibit cell migration in cancer cell lines. bldpharm.com The position of the nitro group on the acridine ring has been shown to significantly influence the biological activity. ijddr.in

Derivatives of 1-nitroacridine have been developed as potential chemotherapeutic agents for prostate cancer, with some compounds showing a high therapeutic index and low myelotoxicity in preclinical studies. chemisgroup.us The anticancer effects of some 1-nitroacridine derivatives have been linked to their ability to upregulate tumor suppressor genes and downregulate proteins involved in cell cycle progression. chemisgroup.us

While extensive research exists on various substituted nitroacridines and 9-anilinoacridines, specific published research focusing solely on the synthesis, detailed characterization, and biological activity of this compound is limited. The current landscape suggests that research is more focused on derivatives with additional substitutions to optimize properties like solubility, bioavailability, and target specificity. bldpharm.com Future research may involve the synthesis and comprehensive evaluation of this compound to fully elucidate its potential as a therapeutic agent and to provide a baseline for the development of more complex derivatives.

Table 2: Research Highlights of Related Acridine Derivatives

| Compound Class/Derivative | Research Finding | Source |

| 1-Nitroacridine Derivatives | A derivative, 9-hydroxyethylamino-4-methyl-1-nitroacridine (Capridine-β), showed significant anti-tumor effects in prostate cancer xenografts and was found to upregulate the p16 tumor suppressor protein. chemisgroup.us | chemisgroup.us |

| 3-Nitroacridine (B3047595) Derivatives | Novel 3-nitroacridine derivatives have been shown to induce autophagy and display potent cytotoxicity in gastric cancer cell lines. bldpharm.com | bldpharm.com |

| N-Phenylacridin-9-amine Derivatives | Have demonstrated anticancer activity against a range of human cancer cell lines, including colon, nasopharyngeal, and breast cancer. The cytotoxic activity is influenced by lipophilicity. inventi.in | inventi.in |

| 1,3-dimethyl-6-nitroacridine derivatives | These compounds were found to intercalate with DNA and induce apoptosis in human breast cancer cells, with their anticancer activity correlating with their DNA binding affinity. |

Structure

3D Structure

Properties

CAS No. |

40239-67-6 |

|---|---|

Molecular Formula |

C19H13N3O2 |

Molecular Weight |

315.3 g/mol |

IUPAC Name |

1-nitro-N-phenylacridin-9-amine |

InChI |

InChI=1S/C19H13N3O2/c23-22(24)17-12-6-11-16-18(17)19(20-13-7-2-1-3-8-13)14-9-4-5-10-15(14)21-16/h1-12H,(H,20,21) |

InChI Key |

IXBPZHYFIHSTFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=NC4=CC=CC=C42)C=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Elucidation of Biological Activities of 1 Nitro N Phenylacridin 9 Amine and Its Analogues

DNA-Targeted Mechanisms

The primary target for 1-Nitro-N-phenylacridin-9-amine and its analogues is cellular DNA. By interacting directly with the DNA molecule, these compounds can interfere with critical processes such as replication and transcription.

The planar tricyclic ring system of acridine (B1665455) derivatives is a crucial structural feature that allows them to insert themselves between the base pairs of DNA and, in some cases, RNA. 117.239.78 This process, known as intercalation, causes a distortion in the helical structure of the nucleic acid. This structural alteration can physically obstruct the progression of enzymes like DNA and RNA polymerases, thereby impeding replication and transcription.

Computer-assisted modeling has been instrumental in understanding the intercalative binding of 1-nitro-9-aminoacridine (B1201617) derivatives. nih.gov These models show that when the acridine portion of the molecule intercalates, the substituents at the 9-amino position are positioned in a way that can facilitate further interactions, such as cross-linking, particularly after metabolic activation of the 1-nitro group. nih.gov The presence and position of the nitro group are critical; its absence or relocation to other positions on the acridine ring abrogates this cross-linking potential. nih.gov

Interactive Data Table: Intercalation and Biological Activity

| Compound | DNA Intercalation | Biological Effect |

| This compound | Yes | Disruption of transcription and replication |

| Acridine Derivatives | Yes | Anticancer, antimicrobial, antiparasitic effects |

In addition to intercalation into the standard double-helical DNA, certain acridine derivatives have been shown to interact with and stabilize alternative DNA structures known as G-quadruplexes. nih.gov These are four-stranded structures formed in guanine-rich sequences of DNA, commonly found in telomeres and promoter regions of oncogenes. The stabilization of G-quadruplexes by small molecules can inhibit the activity of enzymes that act on these structures, such as telomerase. nih.gov

The interaction of this compound and its analogues with DNA has downstream consequences on the function of various enzymes that are essential for DNA maintenance and processing.

Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. ethernet.edu.et Many acridine derivatives, including those with a 9-anilino substitution, are potent inhibitors of both topoisomerase I and topoisomerase II. ethernet.edu.etjetir.org These compounds can stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA, which prevents the re-ligation of the DNA strands and leads to the accumulation of DNA strand breaks.

For example, certain 9-anilinoacridines have been found to be potent inhibitors of human topoisomerase II. jetir.org Similarly, some acridine derivatives with specific substitutions have shown inhibitory activity against topoisomerase I. uminho.pt The inhibition of these enzymes is a well-established mechanism for the cytotoxic effects of many anticancer drugs. scispace.comethernet.edu.et

Interactive Data Table: Topoisomerase Inhibition

| Compound/Derivative | Target Enzyme | Effect |

| Amsacrine (B1665488) (a 9-anilinoacridine) | Topoisomerase II | Inhibition, leading to DNA strand breaks jetir.org |

| 2-methoxy-N-benzylacridin-9-amine | Topoisomerase I | Inhibition uminho.pt |

| 1-nitro-9-aminoacridine derivatives | Yeast Topoisomerase II | Inhibition nih.gov |

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. mdpi.com As mentioned earlier, the stabilization of G-quadruplex structures in telomeric DNA is a key mechanism by which acridine derivatives can indirectly inhibit telomerase activity. nih.gov

By binding to and stabilizing the G-quadruplex, the acridine compound can block the access of telomerase to the 3' overhang of the telomere, thus preventing telomere elongation. nih.gov This leads to progressive telomere shortening with each cell division, eventually triggering cellular senescence or apoptosis. Some natural and synthetic compounds have been shown to inhibit telomerase by down-regulating the expression of its catalytic subunit, hTERT. mdpi.com

While the direct interference of this compound with DNA methylation enzymes is a less explored area, the concept of targeting epigenetic modifications is gaining traction. epipredict.eu DNA methylation is a crucial epigenetic mechanism that regulates gene expression. The development of tools for targeted DNA methylation interference is an active area of research. epipredict.eu Given the ability of acridine derivatives to interact intimately with DNA, it is plausible that they could sterically hinder the access of DNA methyltransferases (DNMTs) to their target cytosine residues, thereby interfering with the maintenance of methylation patterns. However, specific studies focusing on this compound and its direct impact on DNMTs are needed to fully elucidate this potential mechanism.

Modulation of DNA-Related Enzymes

Protein Target Interactions (Non-DNA Related)

Acridine derivatives have emerged as a significant class of compounds with the ability to inhibit protein tyrosine kinases, which are crucial mediators of cellular signaling pathways often deregulated in cancer. In silico studies have demonstrated that acridine-based compounds can exhibit high binding affinities for various protein targets, with a particular potency against tyrosine kinases.

The mechanism of inhibition often involves competitive binding at the ATP-binding site of the kinase domain. For instance, studies on 4-anilinoquinazolines, which share a structural resemblance to the N-phenylacridin-9-amine core, reveal that these molecules are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. The structure-activity relationship (SAR) for these inhibitors is notably steep, indicating that minor structural modifications can lead to significant changes in inhibitory potency.

Molecular docking and enzymatic assays of 9-aminoacridine (B1665356) derivatives against VEGFR-2 and Src kinases have shed light on the structural requirements for potent inhibition. The anticancer activity of these analogs is closely associated with the nature of the linked fragments, with substitutions on the 9-amino part of the acridine scaffold playing a critical role. For example, an o-methoxyphenyl analog of a 9-aminoacridine derivative displayed the most potent activity in these studies. The tricyclic system of the acridine core often engages in hydrophobic interactions with key residues within the kinase's active site, such as Leu838 and Leu1033 in VEGFR2, while other parts of the molecule can form crucial hydrogen bonds, contributing to the stability of the ligand-protein complex.

Furthermore, some acridine derivatives have been designed as dual inhibitors, targeting multiple kinases simultaneously. For example, a series of 9-anilinoacridines bearing phenyl-urea moieties were developed as potential dual Src and MEK kinase inhibitors. The acridine scaffold is considered a valuable framework for creating multi-target kinase inhibitors for cancer therapy. The introduction of specific substituents, such as an electron-donating methoxy (B1213986) group on the anilino ring, has been shown to enhance antitumor potency, likely by influencing the electronic properties and binding interactions with the target kinase.

While direct mechanistic studies on this compound are not extensively detailed in the available literature, the established activity of its parent structures, 9-aminoacridine and 9-anilinoacridine (B1211779), strongly suggests that its biological effects could be mediated, at least in part, through the inhibition of one or more tyrosine kinases. The planar, hydrophobic nature of the acridine ring facilitates interactions with biomolecular targets, and the various substitutions can be fine-tuned to achieve specificity and potency against different kinases.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acridine derivatives have been identified as potent inhibitors of cholinesterase enzymes, including both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of neurodegenerative diseases like Alzheimer's disease.

Nitroacridone derivatives, which are structurally related to this compound, have demonstrated significant in vitro efficacy as AChE inhibitors. For instance, a study on a series of nitroacridone compounds revealed that 1,7-dinitroacridone was a particularly potent inhibitor of AChE, with an IC50 value of 0.22µM. The inhibitory mechanism of these compounds is often elucidated through molecular docking studies, which predict the binding conformations within the active site of the enzyme. These studies suggest that the electron-poor aromatic ring of the acridone (B373769) scaffold is recognized by the electron-rich peripheral and catalytic sites of AChE.

The structure-activity relationship of acridine derivatives as cholinesterase inhibitors is complex and depends on the nature and position of substituents on the acridine core. Research on various 9-substituted acridine derivatives has shown that it is possible to achieve dual inhibition of both AChE and BChE. For example, a group of 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives was found to effectively inhibit both enzymes while also possessing radical-scavenging activity. In contrast, 9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates were potent cholinesterase inhibitors but lacked antioxidant properties.

Kinetic studies have revealed that many of these inhibitors act via a mixed-type inhibition mechanism, meaning they can bind to both the free enzyme and the enzyme-substrate complex. The binding affinity and selectivity for AChE versus BChE are influenced by the substituents. Docking studies indicate that these inhibitors likely bind in the middle of the AChE active site gorge, but can be buried deeper within the larger active site gorge of BChE.

Specifically for 9-phosphorylated acridine derivatives, dihydroacridines with aryl substituents in the phosphoryl moiety were found to be effective BChE inhibitors. The most active among these were the dibenzyloxy derivative and its diphenethyl bioisostere. A mixed mechanism of BChE inhibition was demonstrated for 9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine.

While direct experimental data for this compound is limited, the collective evidence from studies on nitroacridones and other substituted acridines strongly supports its potential as a cholinesterase inhibitor. The nitro group and the N-phenyl substituent would significantly influence its electronic properties and steric profile, thereby affecting its binding affinity and selectivity towards AChE and BChE.

Table 1: Cholinesterase Inhibition by Acridine Derivatives

| Compound Class | Target Enzyme(s) | Potency (IC50) | Key Structural Features | Reference(s) |

|---|---|---|---|---|

| Nitroacridone Derivatives | AChE | 1,7-dinitroacridone: 0.22µM | Nitro group substitution | |

| 9-Heterocyclic amino-N-methyl-9,10-dihydroacridines | AChE, BChE | Effective inhibition | Heterocyclic amino group at C9, dihydroacridine core | |

| 9-Aryl(heteroaryl)-N-methyl-acridinium tetrafluoroborates | AChE, BChE | Effective inhibition | Acridinium salt, aryl/heteroaryl group at C9 |

Cellular and Sub-Cellular Mechanisms of Action

Induction of Programmed Cell Death (Apoptosis) Pathways

Acridine derivatives are recognized for their capacity to trigger apoptosis, or programmed cell death, in cancer cells. This is a key mechanism behind their anticancer potential. The planar structure of acridines allows them to intercalate into DNA, a process that disrupts the normal functions of DNA replication and transcription, ultimately leading to apoptotic cell death.

Some 1-nitroacridine derivatives have been specifically shown to induce apoptosis. mostwiedzy.pl For instance, certain acridine-peptide conjugates have demonstrated the ability to induce apoptotic cell death independently of cell cycle regulation. Furthermore, some acridine derivatives have been found to cause apoptosis through a mitochondria-mediated pathway. researchgate.net The induction of apoptosis by these compounds is a critical factor in their cytotoxic effects against various cancer cell lines.

Cell Cycle Arrest and Perturbations (e.g., G2/M Phase)

In addition to inducing apoptosis, this compound and its analogues can interfere with the normal progression of the cell cycle, often causing arrest at specific phases. A number of acridine derivatives have been shown to cause cell cycle arrest in the G2/M phase. researchgate.netethernet.edu.et This disruption of the cell cycle is a significant contributor to their antiproliferative effects.

For example, certain 3-nitroacridine (B3047595) derivatives have been found to arrest the cell cycle at the G0/G1 phase in human breast cancer cells. mdpi.com Other studies have shown that some acridine analogues can cause a prominent arrest in the S phase of the cell cycle in human colon cancer cells. researchgate.net The ability to halt the cell cycle at different checkpoints highlights the diverse ways in which these compounds can inhibit cancer cell proliferation.

Oxidative Stress Generation and Reactive Oxygen Species (ROS) Involvement

The generation of oxidative stress through the production of reactive oxygen species (ROS) is another important mechanism contributing to the biological activity of acridine derivatives. researchgate.net ROS are highly reactive molecules that can cause damage to cellular components such as DNA, lipids, and proteins. mdpi.com This damage can ultimately lead to cell death. mdpi.com

The process of oxidative stress is initiated by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. nih.gov In the context of neurodegenerative diseases, for instance, oxidative and nitrative stress are known to play a significant role in the activation of microglia, which in turn produce more ROS and contribute to neuroinflammation. nih.govmdpi.com Some acridine derivatives have been shown to enhance the generation of intracellular ROS, which can sensitize cancer cells to treatments like photodynamic therapy. researchgate.net

Inhibition of Fungal Morphological Transformation and Biofilm Formation

Beyond their anticancer properties, certain 1-nitroacridine derivatives have demonstrated significant antifungal activity. A key aspect of this activity is the inhibition of morphological transformation and biofilm formation in pathogenic fungi like Candida albicans.

Several newly synthesized 1-nitroacridine derivatives have been shown to reduce the hyphal growth of C. albicans in various inducing media. nih.gov This is significant because the transition from yeast to hyphal form is a crucial virulence factor for this fungus. Furthermore, these compounds also exhibit antibiofilm activity, with some derivatives being particularly effective in this regard. nih.gov The ability to target fungal topoisomerase II has been identified as a potential mechanism for the antifungal action of some of these novel compounds. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Scaffolds

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR studies have provided valuable insights into the roles of specific substituents.

Role of the N-phenyl Moiety and its Substitutions

The N-phenyl moiety and its substitutions also play a significant role in modulating the biological activity of these acridine derivatives. The nature of the substituent on the N-phenyl ring can influence the compound's lipophilicity, which in turn affects its pharmacokinetic properties and biological interactions. inventi.in

For example, the introduction of different substituents on the N-phenyl ring of 9-anilinoacridines can lead to a wide range of activities and potencies. researchgate.net The cytotoxic activity of N-phenylacridin-9-amine ethylcarbamates has been observed to decrease with an increase in the length and size of the alkyl function. inventi.in Furthermore, the synthesis of chalcone (B49325) and isoxazole (B147169) substituted 9-anilinoacridines has yielded compounds with diverse biological activities, including antibacterial and larvicidal properties. chemisgroup.us These findings underscore the importance of the N-phenyl group and its substitutions in fine-tuning the biological profile of acridine-based compounds.

Significance of Substitutions at Position 9 of the Acridine Core

Research into 9-anilinoacridines, a prominent subgroup, has revealed important structure-activity relationships (SAR). For instance, amsacrine (m-AMSA), a clinically significant 9-anilinoacridine, demonstrated the potential of this scaffold as an anticancer agent. acs.org Its mechanism involves the inhibition of DNA topoisomerase II, where the acridine moiety intercalates into DNA and the anilino side chain interacts with the enzyme. core.ac.uk The development of various analogues has aimed to improve efficacy and reduce toxicity. dnu.dp.ua

Studies on sulfur-containing 9-anilinoacridines showed that compounds with electron-donating groups para to the sulfide (B99878) were more cytotoxic than those with electron-withdrawing nitro groups. acs.orgacs.org In one series, diol-containing compounds were found to be the most cytotoxic. acs.orgacs.org Another study synthesized hybrid molecules combining the 9-anilinoacridine core with a methyl triazene (B1217601) moiety, resulting in a chimera with dual-action anticancer activity: Topoisomerase II inhibition by the acridine part and methylation of the DNA-repairing protein MGMT by the triazene portion. nih.gov

The nature of the linker and substituents on the anilino ring at position 9 are also crucial. The synthesis of 9-phenoxyacridines and 9-(phenylthio)acridines resulted in compounds with moderate cytotoxicity. nih.gov A particularly potent derivative, 3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA), was identified as a strong topoisomerase II inhibitor with significant antitumor activity both in vitro and in vivo. nih.gov This highlights that specific substitutions on the anilino ring can lead to compounds with superior activity compared to the parent structures. dnu.dp.ua Furthermore, the planarity of the acridine system and the presence of a reactive nucleophilic substitution, such as thiosemicarbazide (B42300) at the 9-amino position, have been shown to be important for anti-amyloid activities. nih.gov

| Compound/Derivative Class | Substitution at Position 9 | Key Research Finding | Citations |

| Sulfur-containing 9-anilinoacridines | Anilino group with sulfur-containing substituents | Electron-donating groups para to the sulfide increased cytotoxicity compared to electron-withdrawing nitro groups. | acs.orgacs.org |

| 9-Anilinoacridine-methyl triazene chimeras | Anilinoacridine core linked to a methyl triazene moiety | Resulted in dual-action anticancer agents with both DNA intercalating and DNA-methylating properties. | nih.gov |

| 3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA) | 3-(hydroxymethyl)-5-amino anilino group | A potent topoisomerase II inhibitor with significant antitumor efficacy in vitro and in vivo. | nih.gov |

| 9-Phenoxyacridines & 9-(Phenylthio)acridines | Phenoxy or Phenylthio groups | Exhibited moderate cytotoxicity against leukemia cell lines. | nih.gov |

| Thiosemicarbazide-substituted 9-aminoacridines | 9-aminoacridine with a thiosemicarbazide substitution | The reactive nucleophilic substitution was found to be important for anti-amyloid activity. | nih.gov |

Impact of Other Acridine Ring Substitutions (e.g., C4 Methylation)

Substitutions on the acridine ring itself, beyond the crucial 9-position, also play a significant role in modulating the biological activity of these compounds. The introduction of different functional groups at various positions can influence factors such as potency, selectivity, and toxicity.

The effect of methylation at the C4 position of the acridine ring has been explored with somewhat varied results. Some studies suggest that the introduction of a methyl group at C4 can lead to compounds with enhanced therapeutic efficacy, which are being developed as anticancer agents for solid tumors. ptfarm.plijfans.org Conversely, another investigation noted that a methyl group at the C4 position had no obvious effect on activity. ceon.rs Further complicating the picture, a study on 5-(9-acridinylamino)toluidine derivatives found that substituents at the C4 and C5 positions resulted in higher toxicity compared to the parent compound, AHMA. ceon.rsresearchgate.net

Other substitutions on the acridine ring have also been shown to be impactful. For example, the presence of an electron-donating methoxy (-OCH3) group at the C2 position of the acridine ring was found to increase anticancer activity. ceon.rs In a separate study, a compound with a methoxy group at C2 demonstrated the greatest cytotoxic activity, which was linked to the inhibition of DNA topoisomerase I and the induction of the caspase-dependent intrinsic mitochondrial pathway. ceon.rs Additionally, research on antimalarial acridines indicated that 6-chloro and 2-methoxy substituents on the acridine ring were important for good activity against Plasmodium falciparum. ptfarm.pl These findings underscore the complex interplay between the position and nature of substituents on the acridine core in determining the ultimate biological profile of the derivative.

| Acridine Ring Position | Substituent | Impact on Biological Activity | Citations |

| C4 | Methyl (-CH3) | Reported to increase therapeutic efficacy in some studies. | ptfarm.plijfans.org |

| C4 | Methyl (-CH3) | Reported to have no obvious effect on activity in another study. | ceon.rs |

| C4 and C5 | Various substituents | Found to be more toxic than the parent compound in certain derivatives. | ceon.rsresearchgate.net |

| C2 | Methoxy (-OCH3) | Increased anticancer activity. | ceon.rs |

| C6 and C2 | Chloro (-Cl) and Methoxy (-OCH3) | Important for good antimalarial activity. | ptfarm.pl |

Development and Exploration of 1 Nitro N Phenylacridin 9 Amine Derivatives

Design Principles for Novel 1-Nitro-N-phenylacridin-9-amine Analogues

The design of new this compound analogues is primarily guided by the goal of optimizing their therapeutic properties. A key principle involves modifying the electronic properties of the acridine (B1665455) ring and the N-phenyl group to fine-tune the compound's reduction potential. nih.gov This is particularly relevant for applications where selective activity under hypoxic conditions is desired. The introduction of electron-donating or electron-withdrawing substituents can significantly alter the ease with which the nitro group is reduced, a critical step in the activation of some of these compounds. nih.gov

Another core principle is the enhancement of DNA binding and intercalation, which is a primary mechanism of action for many acridine derivatives. mdpi.com The planarity of the acridine ring system allows it to insert between the base pairs of DNA, and modifications are designed to improve the affinity and specificity of this interaction. The structure-activity relationship (SAR) studies consistently point to the importance of the 9-amino substituent in these interactions. mdpi.com Therefore, the design of novel analogues often involves the introduction of various side chains at this position to modulate DNA binding and, consequently, the compound's biological activity.

Furthermore, the concept of molecular hybridization is a guiding principle in the development of new derivatives. mostwiedzy.pl This involves combining the this compound scaffold with other pharmacologically active moieties to create a single molecule with dual or synergistic modes of action. mostwiedzy.pl This approach aims to overcome challenges such as drug resistance and to enhance the target specificity of the parent compound.

Functionalization Strategies for Enhanced Activity and Specificity

To improve the therapeutic index of this compound, various functionalization strategies are employed. These modifications are typically focused on the N-phenyl group and the acridine ring system itself.

The N-phenyl group of this compound offers a versatile site for chemical modification. Introducing substituents on this aromatic ring can influence the compound's solubility, lipophilicity, and electronic properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile. For instance, the addition of polar groups can enhance water solubility, while lipophilic groups can improve membrane permeability.

The acridine ring system is a primary target for derivatization to enhance biological activity. The introduction of substituents at various positions on the tricyclic core can significantly impact the compound's properties. For example, the presence and nature of substituents on the acridine ring can influence its reactivity and the regiospecificity of further chemical reactions. thieme-connect.com

A notable strategy involves the synthesis of derivatives with substituents at the 4-position of the acridine ring. nih.gov Studies on 4-substituted nitracrine (B1678954) derivatives have shown that the electronic properties of these substituents can modulate the reduction potential of the 1-nitro group. nih.gov Specifically, electron-donating groups have been shown to stabilize the compound, potentially leading to improved performance in vivo while retaining hypoxia-selective toxicity. nih.gov

Furthermore, the synthesis of 1-nitro-9-aminoacridine (B1201617) derivatives with various amino acid moieties has been explored. ethernet.edu.et These modifications can influence the compound's transport and targeting capabilities.

Hybrid Compounds and Molecular Conjugates Involving this compound Scaffolds

The development of hybrid compounds represents a sophisticated approach to drug design, where the this compound scaffold is combined with other bioactive molecules. This strategy aims to create multifunctional agents with enhanced efficacy and novel mechanisms of action.

Chalcones are a class of organic compounds known for their diverse biological activities. The synthesis of acridine-chalcone conjugates involves linking the acridine core, often through the 9-anilino position, to a chalcone (B49325) moiety. chemisgroup.usresearchgate.net This is typically achieved by reacting a substituted 1-(4-(acridin-9-ylamino)phenyl)ethanone with various aromatic aldehydes. chemisgroup.us The resulting hybrid molecules have been investigated for their potential as novel therapeutic agents. The rationale behind this approach is to combine the DNA-intercalating properties of the acridine scaffold with the biological effects of the chalcone unit.

Acridine-Thiazolidinedione Hybrids

A promising strategy in the development of novel anticancer agents involves the creation of hybrid molecules that combine the structural features of acridines and thiazolidinediones (TZDs). mdpi.comufpe.br Thiazolidinediones are known to be involved in the regulation of several physiological processes, including cell proliferation. ufpe.br By integrating the acridine core with a thiazolidinedione moiety, researchers aim to leverage the synergistic effects of both pharmacophores for enhanced therapeutic potential. mdpi.com

Recent studies have focused on the synthesis and structural characterization of new compounds that incorporate a thiazolidine-2,4-dione, an acridine moiety, and an acetamide (B32628) linker. mdpi.comnih.gov The synthesis is a multi-step process, often culminating in the transformation of the final compounds into their hydrochloride salts to improve solubility and bioavailability. mdpi.com The molecular structures of these hybrids are rigorously confirmed using spectroscopic techniques such as NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. mdpi.comnih.gov

Structure-activity relationship (SAR) analyses of these hybrids have revealed that the substitution pattern on the acridine and phenyl rings, as well as the nature of the linker, significantly influences their cytotoxic profiles. mdpi.comnih.gov For instance, the presence of electron-withdrawing groups has been shown to correlate with higher potency. mdpi.comnih.gov The position of the acridine core on the thiazolidine-2,4-dione ring also plays a crucial role, with the acridin-9-yl substituent often enhancing antiproliferative activity. mdpi.com This is potentially due to its planar structure facilitating better DNA intercalation or interaction with other cellular targets. mdpi.com

Acridine-Platinum Complexes

To enhance the pharmacological profile of established anticancer drugs like cisplatin (B142131), researchers have explored the synthesis of acridine-platinum complexes. nih.gov These hybrid agents tether an acridine derivative to a platinum(II) complex, often via a polymethylene chain. nih.gov The rationale behind this approach is to combine the DNA intercalating ability of the acridine moiety with the DNA cross-linking properties of platinum.

The synthesis of these complexes involves reacting a ligand, such as N-phenylacridin-9-amine, with a platinum precursor like cis-[PtCl2(DMSO)2]. um.edu.my The resulting complexes can have varied structures, for example, (N-phenylacridin-9-amine)cis-dichloro(dimethylsulfoxide)-platinum(II). um.edu.my The structure-activity relationship is investigated by modifying components like the linker chain length and the functional groups on the acridine chromophore. For example, changing an acridine-9-carboxamide (B1655379) to an acridine-9-carboxylate has been shown to influence cytotoxicity. nih.gov

These platinum-acridine hybrids have demonstrated significant cytotoxic potential, in some cases exceeding that of cisplatin in various cancer cell lines. nih.gov The introduction of functionalities like carboxylic acid esters has been investigated. These esters can undergo platinum-mediated hydrolysis in a manner dependent on chloride concentration, which presents a potential mechanism for tumor-selective drug release. nih.gov

Bi-Acridine and Poly-Acridine Architectures

The development of bi-acridine and poly-acridine structures represents another avenue of exploration in the search for potent bioactive compounds. These architectures involve the linking of two or more acridine units. One such example is the synthesis of IE10 (3,3'-Bis-(1-nitroacridin-9-ylamino)-aminoethylaminoethylaminoethylamine), a derivative of 1-nitroacridin-9-amine. nih.gov

The synthesis of these complex molecules allows for the investigation of how the multiplicity of the acridine scaffold influences biological activity. The rationale is that multiple acridine moieties might lead to enhanced DNA binding or interaction with other cellular targets. These compounds are of interest for their potential as antifungal and anticancer agents. nih.gov

In Vitro Efficacy Studies of Novel Derivatives against Biological Models

The therapeutic potential of newly synthesized this compound derivatives is rigorously assessed through a battery of in vitro efficacy studies against various biological models. These studies are crucial for determining the cytotoxic, antimicrobial, and antiparasitic activities of the novel compounds and for identifying promising candidates for further development.

Cancer Cell Line Panels (e.g., Panc-1, MiaPaCa-2, MCF-7, HeLa, HCT116)

A standard panel of human cancer cell lines is routinely used to evaluate the anticancer activity of novel acridine derivatives. These cell lines represent various types of cancer, allowing for an assessment of the compound's spectrum of activity.

Pancreatic Cancer (Panc-1, MiaPaCa-2): Pancreatic cancer is known for its high mortality rate and resistance to chemotherapy. nih.gov Acridine-platinum hybrids have shown promising submicromolar activity in PANC-1 cells. nih.gov Certain sunitinib (B231) derivatives, which share some structural similarities with acridine compounds, have also demonstrated significant activity against both MIA PaCa-2 and PANC-1 cell lines under both normal and hypoxic conditions. unica.it The cytotoxic action of some acridine derivatives in pancreatic cancer cell lines like MiaPaCa-2 has been linked to the modulation of cytochrome P450 reductase. mdpi.com

Breast Cancer (MCF-7): The MCF-7 cell line is a widely used model for estrogen receptor-positive breast cancer. nih.gov Acridine-platinum complexes have shown higher cytotoxicity than cisplatin in MCF-7 cells. nih.gov Additionally, some novel N-(4-(5-(3,4-Substituted phenyl)-4H-1,2,4-triazol-3-yl)phenyl)acridine-9-amines have demonstrated very good activity against MCF-7 cells. jetir.org

Cervical Cancer (HeLa): The HeLa cell line is a cornerstone of cancer research. 9-phenyl acridine has been shown to be more sensitive to HeLa cells than to normal cells. nih.gov Furthermore, certain acridine-thiazolidinedione hybrid hydrochloride salts have displayed remarkable potency against HeLa cells. rsc.org

Colorectal Cancer (HCT116): The HCT116 cell line is a common model for colorectal cancer. Acridine-based tethered (ethane-1,2-diamine)platinum(II) complexes have been assessed for their cytotoxicity in HCT 116 cells. nih.gov Notably, specific acridine-thiazolidinedione hybrids have exhibited strong activity against HCT116 colorectal cancer cells. rsc.org

Table 1: In Vitro Anticancer Activity of Selected Acridine Derivatives

| Compound Type | Cell Line | Activity/Observation | Reference |

|---|---|---|---|

| Acridine-Platinum Hybrids | PANC-1 | Submicromolar activity, 80-fold more active than cisplatin. | nih.gov |

| Acridine-Platinum Hybrids | MCF-7 | Up to 6-fold higher activity than cisplatin. | nih.gov |

| Acridine-Thiazolidinedione Hybrids | HeLa | Compound 7d·2HCl showed excellent activity with an IC50 of 4.55 ± 0.35 μM. | mdpi.com |

| Acridine-Thiazolidinedione Hybrids | HCT116 | Compounds 12c·2HCl and 12f·2HCl showed excellent activity with IC50 values of 5.4 ± 2.4 μM and 4.98 ± 2.9 μM, respectively. | mdpi.com |

| N-(4-(5-(3,4-Substituted phenyl)-4H-1,2,4-triazol-3-yl)phenyl)acridine-9-amines | MCF-7, MDA-MB-231 | Compounds 3h, 3i, 3j showed very good activity. | jetir.org |

Bacterial and Fungal Strains

Acridine derivatives have a long history of use as antibacterial agents, and research continues to explore their potential against a range of bacterial and fungal pathogens. ceon.rsoaji.netresearchgate.net The antimicrobial activity of novel acridine derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC) against various strains.

Studies have shown that some acridine derivatives exhibit significant activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Pseudomonas aeruginosa. nih.gov For example, certain acridine thiosemicarbazide (B42300) derivatives have demonstrated potent antimicrobial activity. nih.gov The antifungal properties of acridine derivatives are also of great interest, particularly in the context of increasing resistance to existing antifungal drugs. nih.gov Novel 1-nitroacridine derivatives have been synthesized and shown to be effective against Candida albicans, including fluconazole-resistant strains. nih.gov These compounds have been observed to reduce hyphal growth and exhibit antibiofilm activity, with some targeting yeast topoisomerase II. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Acridine Derivatives

| Compound Type | Organism | Activity/Observation | Reference |

|---|---|---|---|

| Acridine Thiosemicarbazides | Staphylococcus aureus | Compound 4c showed significant activity with a MIC of 10 μM. | nih.gov |

| Acridine Thiosemicarbazides | Pseudomonas aeruginosa | All compounds except 4d exhibited promising activity. | nih.gov |

| 1-Nitroacridine Derivatives | Candida albicans (fluconazole-resistant) | Compound IE6 exhibited antifungal activity with MICs in the range of 16-64 μg/mL. | nih.gov |

| N10-Alkyl Substituted Acridin-9-ones | C. albicans, A. niger | Most compounds showed reasonable antifungal activity. | oaji.net |

Parasitic Models (e.g., Plasmodium falciparum)

Malaria, caused by parasites of the genus Plasmodium, remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antimalarial agents. nih.govopenmedicinalchemistryjournal.com Acridine derivatives, such as quinacrine, were among the first synthetic antimalarials. nih.gov Research in this area continues, with a focus on developing new acridine-based compounds with improved efficacy and safety profiles.

The in vitro antimalarial activity of novel acridine derivatives is typically assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. openmedicinalchemistryjournal.comnih.gov The mechanism of action for many antimalarial acridines is thought to involve the inhibition of hemozoin formation, a process essential for the parasite's survival. nih.gov Other potential targets include the parasite's DNA topoisomerase II. ceon.rs The antiplasmodial activity of nitroaromatic compounds, including nitroacridines, has been correlated with their reduction potential and their ability to inhibit P. falciparum glutathione (B108866) reductase. nih.gov

Table 3: In Vitro Antimalarial Activity of Selected Acridine Derivatives

| Compound Type | Plasmodium falciparum Strain | Activity/Observation | Reference |

|---|---|---|---|

| N-alkylaminoacridine derivatives | Chloroquine-susceptible and -resistant | The best compound showed a nanomolar IC50 value. | nih.gov |

| 9-Anilinoacridines | Chloroquine-resistant | Some derivatives showed significant activity with IC50 values ≤ 0.2 μM. | openmedicinalchemistryjournal.com |

| Phenylaminonaphthoquinones | 3D7 (chloroquine-sensitive) | Compound 3 was highly active with an IC50 of 0.0049 µg/mL. | malariaworld.org |

| Phenylaminonaphthoquinones | FCR-3 (chloroquine-resistant) | Compound 3 showed good activity with an IC50 of 0.12 µg/mL. | malariaworld.org |

Analytical and Spectroscopic Characterization Methodologies for 1 Nitro N Phenylacridin 9 Amine

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-Nitro-N-phenylacridin-9-amine, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational frequencies include:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine group. mvpsvktcollege.ac.inindexcopernicus.com

Aromatic C-H Stretching: Absorption bands typically appear above 3000 cm⁻¹. chemisgroup.us

Nitro Group (NO₂) Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected in the ranges of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. chemisgroup.us

C=C and C=N Stretching: The aromatic carbon-carbon and carbon-nitrogen double bond stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region. indexcopernicus.comchemisgroup.us

C-N Stretching: The stretching vibration of the aromatic amine C-N bond would likely appear in the 1250-1350 cm⁻¹ range. indexcopernicus.com

These vibrational signatures collectively provide strong evidence for the presence of the amine, nitro, and acridine (B1665455) ring functionalities within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation (¹H, ¹³C, ¹⁵N NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure and conformation of this compound in solution.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the acridine and phenyl rings, as well as a signal for the N-H proton. um.edu.my The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nitro group and the phenylamino (B1219803) substituent. A singlet signal corresponding to the NH group is also anticipated. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. udel.edu The spectrum of this compound would show distinct resonances for the carbons of the acridine core, the phenyl ring, and the carbon atoms directly bonded to the nitro and amino groups. jetir.org The positions of these signals are indicative of their electronic environment. udel.edu

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, can provide direct information about the nitrogen atoms in the molecule. The chemical shifts of the nitro group nitrogen and the amine nitrogen would be distinct and fall within characteristic ranges for these functional groups. The chemical shift range for aliphatic nitro groups is approximately 385 to 410 ppm. researchgate.net

A representative table of expected ¹H and ¹³C NMR chemical shifts is provided below:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Acridine & Phenyl) | 6.5 - 9.0 | 110 - 150 |

| N-H Proton | 9.0 - 11.0 | N/A |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural information. The molecular formula of this compound is C₁₉H₁₃N₃O₂, giving it a molecular weight of approximately 315.33 g/mol . bldpharm.com

In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (M⁺) is measured. For this compound, a prominent peak corresponding to the molecular ion would be expected at m/z ≈ 315. bldpharm.com The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). The fragmentation of the amine linkage could also be observed. arizona.edumiamioh.edu The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, which is consistent with the Nitrogen Rule in mass spectrometry. whitman.edu

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Intermolecular Interactions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule and its potential interactions with other molecules, such as DNA.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the UV and visible regions due to π-π* transitions within the extended aromatic system of the acridinone (B8587238) core and n-π* transitions. The presence of the nitro and amino groups will influence the position and intensity of these bands. The absorption profile is expected to show a sharp peak, which is attributed to the π-π* transition. researchgate.net

Fluorescence Spectroscopy: Many acridine derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and the emission spectrum can provide information about its excited state properties. The fluorescence properties can be sensitive to the solvent environment and binding to macromolecules.

The study of changes in the UV-Vis and fluorescence spectra upon addition of DNA can indicate the mode of interaction, such as intercalation or groove binding.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. wikipedia.org This data would confirm the planar nature of the acridine ring system and the relative orientation of the phenyl and nitro substituents.

Circular Dichroism (CD) for Chiral Analysis and DNA Interaction Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful technique for studying chiral molecules and their interactions with other chiral molecules like DNA. scispace.commdpi.com

While this compound itself is not chiral, its interaction with the chiral DNA double helix can induce a CD signal in the absorption region of the acridine chromophore. This induced CD signal provides valuable information about the binding mode. beilstein-journals.org

Intercalation: If the planar acridine ring intercalates between the DNA base pairs, a significant induced CD signal is typically observed.

Groove Binding: Binding in the major or minor groove of DNA will also perturb the DNA's CD spectrum and may induce a different CD signal for the ligand.

By monitoring the changes in the CD spectrum of DNA upon titration with this compound, the binding affinity and the nature of the interaction can be characterized. springernature.com

Broader Academic Implications and Future Research Directions

1-Nitro-N-phenylacridin-9-amine as a Probe for Intermolecular Interactions

The intrinsic properties of the acridine (B1665455) ring system make its derivatives, including this compound, promising candidates for use as molecular probes. The planar structure of acridines facilitates their insertion, or intercalation, between the base pairs of DNA, a mechanism fundamental to their biological activity. researchgate.netnih.gov This interaction can be monitored through various spectroscopic techniques, positioning acridine derivatives as effective probes for nucleic acid conformation and binding events.

While direct studies on this compound as a fluorescent probe are not extensively documented, related acridine analogues have been successfully developed for such purposes. For instance, acridine derivatives bearing a free carboxylic acid group have been shown to serve as effective fluorescent probes in the conformational analysis of peptides. researchgate.net The photophysical properties of these molecules, characterized by strong absorption and high quantum yields of fluorescence, are sensitive to their local environment. researchgate.netresearchgate.net

The structure of this compound, featuring a donor-acceptor system, suggests it could exhibit internal charge transfer (ICT) phenomena. researchgate.net This property is highly valuable for a molecular probe, as changes in solvent polarity or binding to a biological macromolecule can induce measurable shifts in its absorption and emission spectra. Future research could focus on characterizing the photophysical properties of this compound and its derivatives to evaluate their potential as sensitive probes for studying DNA-protein interactions, cellular imaging, or as components in biosensors.

Advances in Multi-Targeting Approaches with Acridine Scaffolds

The complexity of diseases like cancer and neurodegenerative disorders has spurred a shift from single-target drugs to multi-target-directed ligands (MTDLs). nih.govmdpi.com The acridine scaffold has emerged as a privileged structure in this paradigm, capable of being decorated with various functional groups to interact with multiple biological targets simultaneously. nih.govnih.gov

Research has demonstrated the potential of the acridine framework for developing novel multi-target kinase inhibitors. For example, a series of 9-aminoacridine (B1665356) derivatives were identified as dual inhibitors of VEGFR-2 and Src kinases, two proteins involved in cancer progression. nih.gov This study highlighted that the acridine scaffold, historically known for topoisomerase inhibition, could be repurposed for new target classes. nih.gov Similarly, in the context of Alzheimer's disease, acridine derivatives are being designed to act on several targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and amyloid-β peptide aggregation. nih.gov

The structure of this compound serves as a foundational template for such multi-targeting strategies. The N-phenyl ring and the acridine core itself offer multiple positions for chemical modification. Future research could involve the synthesis of derivatives of this compound that incorporate additional pharmacophores, aiming to create synergistic effects by modulating multiple disease-related pathways. This approach could lead to more efficacious therapeutic agents with potentially lower risks of drug resistance. mdpi.commdpi.com

Table 1: Examples of Multi-Targeting Acridine Derivatives

| Compound Class | Targets | Therapeutic Area | Reference |

| 9-Aminoacridine Derivatives | VEGFR-2, Src kinase | Cancer | nih.gov |

| Tacrine/Acridine Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | rsc.org |

| Benzimidazole Acridines | Topoisomerase, PARP-1 | Cancer | mdpi.com |

| Acridine Derivatives | Acetylcholinesterase, Amyloid-β, Prion Protein | Alzheimer's Disease | nih.gov |

Research on Mutagenicity as a Mechanistic Characteristic within Acridine Scaffolds

A significant characteristic of many acridine derivatives is their mutagenicity, which is intrinsically linked to their mechanism of action. nih.govnih.gov Simple acridines are known frameshift mutagens, a consequence of their ability to intercalate into DNA and disrupt the normal reading frame during replication. nih.govnih.gov The study of this property is crucial, not only for understanding potential carcinogenicity but also as a tool to elucidate biological mechanisms.

For nitroacridines, the position of the nitro group is a critical determinant of mutagenic activity and mechanism. nih.gov Research on nitracrine (B1678954) (a 1-nitroacridine derivative) and its isomers has shown that the mutagenic potential varies dramatically with the nitro group's location. Both 1-nitro and 4-nitro derivatives are potent mutagens, whereas the 2-nitro and 3-nitro analogues show significantly less activity. nih.govnih.gov The mutagenicity of the 1-nitro compound is particularly notable and is not fully explained by its physicochemical properties alone, suggesting a specific biological interaction. nih.gov Furthermore, a comprehensive scaffold analysis of a large chemical database identified N-phenylacridin-9-amine as a core structure highly associated with mutagenicity, with over 70% of compounds containing this scaffold testing positive in the Ames test. plos.org

This mutagenic activity is often a result of metabolic activation, where the nitro group is reduced, potentially forming reactive species that can covalently bind to DNA. nih.gov The mutagenic effects of the 1-nitroacridine derivatives appear to be dependent on specific nitroreductase enzymes. nih.gov Understanding these structure-mutagenicity relationships is vital for designing safer acridine-based therapeutics or, conversely, for optimizing the cytotoxic effects of anticancer agents that rely on DNA damage.

Table 2: Mutagenic Activity of Nitracrine Analogues in Cultured Hamster Cells

| Compound | Description | Mutagenic Activity (6-Thioguanine Resistance) | Clastogenic Activity (Micronuclei Induction) | Reference |

| 9-[(3-dimethylaminopropyl)amino]-acridine | des-nitro analogue | No significant activity | Weak | nih.gov |

| Nitracrine | 1-nitro derivative | Potent (increase from ~1 in 10⁶ to ~1 in 10⁴ cells) | Potent | nih.gov |

| 2-nitro derivative | 2-nitro analogue | No significant activity | Weak | nih.gov |

| 3-nitro derivative | 3-nitro analogue | No significant activity | Weak | nih.gov |

| 4-nitro derivative | 4-nitro analogue | Potent (increase from ~1 in 10⁶ to ~1 in 10⁴ cells) | Potent | nih.gov |

Development of Advanced Delivery Systems for Acridine-Based Compounds

Despite their therapeutic potential, the clinical application of acridine compounds can be limited by factors such as poor solubility, systemic toxicity, and non-specific distribution. researchgate.netmdpi.com To overcome these hurdles, researchers are developing advanced delivery systems designed to improve the pharmacokinetic and pharmacodynamic profiles of these agents.

One approach involves the use of nanocarriers. For example, acridine and its derivatives have been loaded onto FAU type zeolite Y, a porous material that can act as a delivery vehicle. researchgate.net Another strategy is the conjugation of acridine compounds to polymers. PEGylated polyacridine peptides have been investigated as non-viral gene delivery systems, where the polyethylene (B3416737) glycol (PEG) moiety can significantly influence biodistribution and pharmacokinetics. rsc.org

Prodrug strategies represent another important avenue. This involves chemically modifying the active acridine compound to render it temporarily inactive. The prodrug is then converted to the active form at the target site, often by enzymatic cleavage or in response to the local microenvironment (e.g., hypoxia). Platinum(IV) prodrugs of highly cytotoxic platinum-acridine agents have been developed, which can be reductively activated within cancer cells to release the potent drug. chemrxiv.org These advanced delivery systems hold the key to unlocking the full therapeutic potential of compounds like this compound by enhancing their delivery to target tissues while minimizing off-target effects. researchgate.net

Integration with Nanotechnology for Targeted Research Applications

The convergence of nanotechnology and medicine offers exciting possibilities for the application of acridine-based compounds. humanjournals.commdpi.com Nanoparticle-based systems can encapsulate or conjugate acridine derivatives, improving their solubility, stability, and enabling targeted delivery to specific cells or tissues. mdpi.comacs.org

Several nanotechnology platforms are being explored for acridine delivery:

Organic Nanoparticles: A dual drug delivery system using a C4, C5-substituted acridine photocage was formulated into single-component fluorescent organic nanoparticles (NPs). These NPs could accumulate in the cell nucleus and release two different anticancer drugs upon irradiation with visible light, demonstrating enhanced efficacy. acs.org

Carbon Nanotubes: Carbon nanotubes have been studied as delivery systems for hybrid platinum-acridine anticancer agents. nih.govmdpi.com The high surface area and unique electronic properties of nanotubes make them suitable carriers for complex drug molecules. nanochemres.org

Polymeric Nanoparticles: Photosensitizers based on acridine can be encapsulated in polymeric nanoparticles. This encapsulation can enhance the accumulation of the drug in the nucleus and increase the production of reactive oxygen species (ROS) for photodynamic therapy, thereby improving anticancer efficacy. mdpi.com

These nanotechnology-based approaches not only improve drug delivery but also enable new therapeutic modalities. For this compound, integration with nanotechnology could facilitate its use in targeted radionuclide therapy or as a component in "theranostic" systems, where the agent is used for both therapy and real-time imaging of drug release and efficacy. nih.govacs.org

Opportunities for Rational Drug Design and Optimization of this compound Derivatives

Rational drug design provides a systematic approach to optimizing the biological activity of lead compounds like this compound. nih.gov By understanding the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to the molecule to enhance desired properties (e.g., potency, selectivity) and reduce undesired ones (e.g., toxicity, mutagenicity). nih.govresearchgate.net

For the this compound scaffold, several avenues for optimization exist:

Modification of the Acridine Core: Introducing different substituents onto the tricyclic ring system can modulate the compound's planarity, electronic properties, and solubility, thereby affecting its DNA binding affinity and target specificity. researchgate.net

Exploring Nitro Group Isomers: As research on nitracrine has shown, the position of the nitro group is critical for biological activity. nih.govnih.govnih.gov Synthesizing and evaluating other nitro-isomers of N-phenylacridin-9-amine could lead to compounds with a more favorable therapeutic index.

Side Chain Conjugation: Attaching different side chains, such as amino acids or polyamines, to the 9-amino position can drastically alter biological activity. For example, novel 1-nitro-9-aminoacridine (B1201617) derivatives conjugated with amino acids have been synthesized to target fungal topoisomerase II and overcome drug resistance. nih.gov

Future efforts in this area will likely involve a combination of chemical synthesis, biological evaluation, and computational modeling to design and discover next-generation derivatives of this compound with optimized properties for specific therapeutic or research applications. nih.govnih.gov

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 9-Chloroacridine | DMF | 80 | 24 | 65 | |

| N-Phenylnitroamine | THF | 60 | 18 | 72 |

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Routine characterization includes:

- HPLC-UV/Vis: Use a C18 column with acetonitrile/water (70:30) mobile phase; λ = 365 nm (acridine absorbance) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 254.08 (theoretical for C₁₉H₁₅N₃O₂) .

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.5–8.5 ppm) and nitro-group coupling patterns .

Note: Impurities (e.g., unreacted precursors) may skew toxicity assays; always cross-validate with TLC and elemental analysis .

Advanced: How can analytical sensitivity for trace-level detection of this compound in biological matrices be enhanced?

Methodological Answer:

Challenges in sensitivity arise from matrix interference and low analyte concentrations. Strategies include:

Q. Table 2: Analytical Method Comparison

| Method | LOD | Matrix | Advantage |

|---|---|---|---|

| GC-NPD | 0.1 ppb | Plasma | High specificity for nitro groups |

| HPLC-FLD | 0.05 μM | Urine | Enhanced sensitivity post-derivatization |

Advanced: How should researchers resolve contradictory toxicity data for this compound across studies?

Methodological Answer:

Discrepancies often stem from:

- Purity Variability: Commercial batches may contain nitro-acridine byproducts; validate via HPLC and NMR .

- Assay Conditions: Cytotoxicity assays (e.g., MTT) are sensitive to solvent residues (e.g., DMSO); use solvent controls and LC-MS to confirm analyte stability .

- Cell Line Differences: Test across multiple lines (e.g., HeLa, HEK293) to distinguish compound-specific vs. cell-type effects .

Recommendation: Follow EMA guidelines for impurity profiling and include batch-to-batch comparisons in study designs .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and UV-protective goggles (acridine derivatives are light-sensitive) .

- Ventilation: Use fume hoods for synthesis and weighing; avoid aerosol formation .

- Waste Disposal: Neutralize nitro groups with 10% sodium hydroxide before incineration .

Advanced: What mechanistic studies are feasible to explore the photophysical properties of this compound?

Methodological Answer:

- Time-Resolved Fluorescence: Measure excited-state lifetimes (e.g., using picosecond lasers) to study nitro-group quenching effects .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict electron-density distribution and HOMO-LUMO gaps for nitro-acridine systems .

- Solvatochromism: Test absorbance shifts in solvents of varying polarity to assess dipole moment changes .

Advanced: How can researchers address batch-to-batch variability in pharmacological assays involving this compound?

Methodological Answer:

- Standardized Synthesis Protocols: Adopt fixed reaction times, temperatures, and purification steps .

- QC Metrics: Require ≥95% purity (HPLC) and ≤0.5% residual solvents (GC headspace analysis) for all batches .

- Bioassay Replicates: Include triplicate runs with internal controls (e.g., known inhibitors) to normalize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.